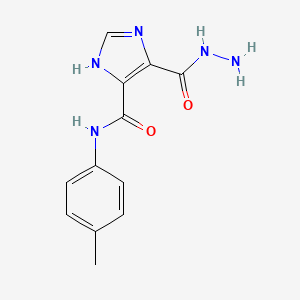
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C13H10F3NO and its molecular weight is 253.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Implications of Halogenated Carbazoles
Halogenated carbazoles, including various derivatives, have been detected in environmental samples, indicating their persistence and potential dioxin-like toxicological effects. Studies have explored the anthropogenic origins of these compounds, particularly in relation to the production of halogenated indigo dyes. Such research underscores the environmental impact of carbazole derivatives and the need for monitoring their presence and degradation in ecosystems (Parette et al., 2015).
Material Science and Organic Electronics
Carbazole-based molecules, especially those with donor-acceptor structures, are critical in the development of organic light-emitting diodes (OLEDs). These materials exhibit unique photophysical properties that make them suitable for light-emitting applications, highlighting the versatility of carbazole derivatives in creating advanced optoelectronic devices (Ledwon, 2019).
Organic Synthesis and Catalysis
Significant advancements have been made in the synthesis of carbazole moieties directly from indoles through cascade C-H activation. This methodology enables the efficient construction of functionalized materials, demonstrating the importance of carbazole derivatives in synthetic organic chemistry and material science applications (Dinda et al., 2020).
Antioxidant Activities of Carbazole Derivatives
The synthesis and evaluation of antioxidant activities of multi-substituted carbazole alkaloids have been explored, highlighting the potential of carbazole derivatives in developing novel antioxidants. Such studies are crucial for understanding the pharmacological potential of carbazole-based compounds (Hieda, 2017).
Properties
IUPAC Name |
6-(trifluoromethyl)-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKQBLACUGAMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353773 | |
| Record name | 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297763-74-7 | |
| Record name | 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
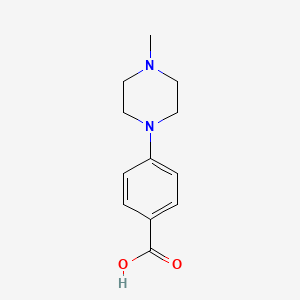


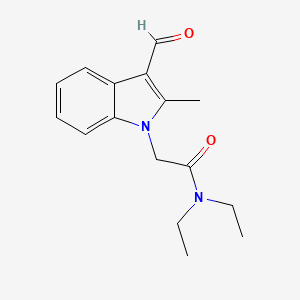
![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)
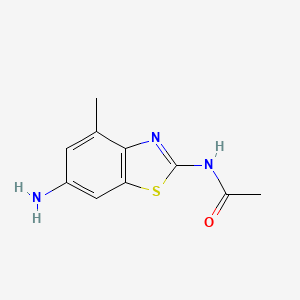

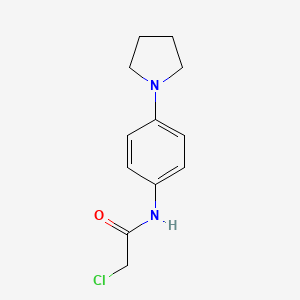
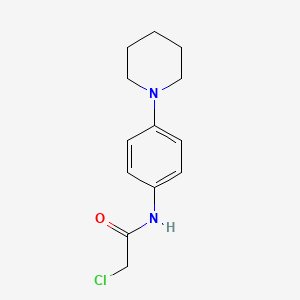

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)
![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)

